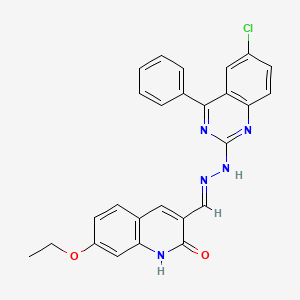![molecular formula C26H23F3N2O2 B6069061 3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole](/img/structure/B6069061.png)
3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl and trifluoromethylphenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the methoxyphenyl groups: This step involves the use of methoxybenzaldehyde derivatives in a condensation reaction.
Addition of the trifluoromethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole
- 3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
Uniqueness
3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-[(Z)-2-(2-methoxyphenyl)ethenyl]-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2/c1-32-24-12-5-3-8-18(24)14-15-20-17-23(22-11-4-6-13-25(22)33-2)31(30-20)21-10-7-9-19(16-21)26(27,28)29/h3-16,23H,17H2,1-2H3/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTRCSRNGVFRCC-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NN(C(C2)C3=CC=CC=C3OC)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\C2=NN(C(C2)C3=CC=CC=C3OC)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6068984.png)

![methyl 1-[2-hydroxy-3-(4-{[(3-thienylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6069001.png)

![1-(2,3-dimethylphenyl)-5-[(7-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6069018.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-ethylphenyl)benzamide](/img/structure/B6069025.png)
![2-methyl-N-[2-methyl-5-(1-{1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6069035.png)
![1-[1-METHYL-2-OXO-2-(3-TOLUIDINO)ETHYL]-N~3~-(3-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6069040.png)
![1-tert-butyl-4-(3,4-dimethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069041.png)
![N-[4-(aminosulfonyl)benzyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6069057.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6069067.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B6069073.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenylethyl)acetamide](/img/structure/B6069081.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6069082.png)
